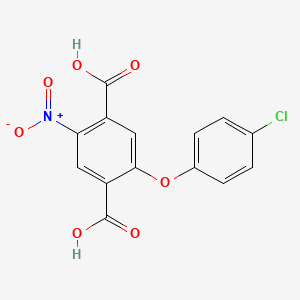![molecular formula C13H17N3O4S2 B5516309 4-[(二乙氨基)磺酰基]-N-(5-甲基-3-异恶唑基)-2-噻吩甲酰胺](/img/structure/B5516309.png)
4-[(二乙氨基)磺酰基]-N-(5-甲基-3-异恶唑基)-2-噻吩甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(diethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of similar sulfonamide compounds has been explored in various studies. For instance, Morgan et al. (1990) described the synthesis of N-substituted imidazolylbenzamides or benzene-sulfonamides, which are related in structure and function (Morgan et al., 1990). Another study by Huang et al. (1980) involved the synthesis of sulfonyl analogues of imidazole-sulfonamides, which share some structural features with the compound (Huang et al., 1980).
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed in various studies. Nakayama et al. (1998) investigated the structure of a compound with bis(diethylamino)methylene groups, providing insights into the structural characteristics of similar compounds (Nakayama et al., 1998). Additionally, Subashini et al. (2009) elucidated the structure of a Schiff base with a similar sulfonamide moiety through spectroscopic techniques and X-ray crystallography (Subashini et al., 2009).
Chemical Reactions and Properties
The chemical reactions and properties of sulfonamide compounds have been extensively studied. Ellingboe et al. (1992) described the synthesis and Class III antiarrhythmic activity of 4-[(methylsulfonyl)amino]benzamides and sulfonamides, highlighting the chemical reactivity and potential therapeutic applications of these compounds (Ellingboe et al., 1992).
Physical Properties Analysis
The physical properties of sulfonamide compounds, including stability and solubility, are important for their practical applications. Zhu et al. (2011) presented an efficient strategy for synthesizing dihydropyrazole from propargyl alcohol and N-sulfonylhydrazone, demonstrating the physical properties of these types of compounds (Zhu et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity and potential biological activity, of sulfonamide derivatives have been a subject of interest. Jacobs et al. (1994) explored the synthesis and pharmacological evaluation of fluorinated 3-benzyl-5-indolecarboxamides, which are structurally related and provide insights into the chemical properties of similar compounds (Jacobs et al., 1994).
科学研究应用
电生理活性
Morgan 等人(1990 年)的工作中描述的磺酰胺衍生物在心脏电生理学研究中显示出前景。这些化合物(包括 N-取代咪唑基苯甲酰胺和苯磺酰胺)表现出的效力与塞马替利等有效的 III 类选择性药物相当,表明它们在治疗心律失常方面具有潜力 (Morgan 等人,1990 年)。
碳酸酐酶抑制
另一个重要的研究领域涉及抑制碳酸酐酶同工酶,它们对于各种生理功能至关重要。类似于 4-[(二乙氨基)磺酰基]-N-(5-甲基-3-异恶唑基)-2-噻吩甲酰胺的化合物已被研究其对这些酶的抑制作用。例如,Supuran 等人(2013 年)报道了芳香磺酰胺对几种碳酸酐酶同工酶显示出纳摩尔抑制浓度范围,突出了它们的潜在治疗应用 (Supuran 等人,2013 年)。
抗癌活性
作为抗癌剂的促凋亡吲达帕胺衍生物的合成强调了磺酰胺衍生物在癌症治疗中的潜力。由吲达帕胺合成的化合物显示出显着的促凋亡活性,特别是对黑色素瘤细胞系,表明抗癌药物开发的新途径 (Yılmaz 等人,2015 年)。
抗菌活性
采用 1,3-偶极环加成方法合成的噻吩基吡唑和异恶唑的研究揭示了这些化合物的潜在抗菌活性。此类研究证明了磺酰胺衍生物在开发新的抗菌剂方面的多功能性 (Sowmya 等人,2018 年)。
分子结构和气相酸度研究
对磺酰胺的分子结构和气相酸度的理论研究提供了对其化学性质和在生物系统中潜在相互作用的见解。这项研究对于了解这些化合物在不同环境中的行为至关重要,并可以为它们在药物化学中的设计和应用提供信息 (Remko,2003 年)。
属性
IUPAC Name |
4-(diethylsulfamoyl)-N-(5-methyl-1,2-oxazol-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O4S2/c1-4-16(5-2)22(18,19)10-7-11(21-8-10)13(17)14-12-6-9(3)20-15-12/h6-8H,4-5H2,1-3H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQJOPUHUESSYOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CSC(=C1)C(=O)NC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5516249.png)

![5-(2-chlorophenyl)-N-[2-(tetrahydro-2H-pyran-3-yl)ethyl]-2-furamide](/img/structure/B5516263.png)
![3-(3-methylbutyl)-8-(3-piperidinylmethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one dihydrochloride](/img/structure/B5516269.png)
![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5516273.png)
![N-[(3R*,4S*)-1-acetyl-4-isopropyl-3-pyrrolidinyl]-5-isopropyl-3-thiophenecarboxamide](/img/structure/B5516277.png)
![N-[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5516304.png)

![N-[2-(2-chlorophenyl)ethyl]-2-methylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5516326.png)

![3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate](/img/structure/B5516343.png)